molecular formula C10H12ClNO4S B3071135 N-(3-chlorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008026-74-1

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B3071135
CAS No.: 1008026-74-1
M. Wt: 277.73 g/mol
InChI Key: CGIDUVLBGIJSEL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDUVLBGIJSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline, methylsulfonyl chloride, and alanine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials and reagents.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and reaction time.

    Purification processes: Including crystallization, filtration, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The 3-chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N-(methylsulfonyl)alanine exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-alanine
  • Key Difference : Fluorine replaces chlorine at the phenyl para position.
  • Could influence binding affinity in biological targets due to differences in halogen bonding .
  • Molecular Formula: C₁₀H₁₂FNO₄S (estimated MW: ~261.1 g/mol).
N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine
  • Key Difference : Additional methyl group at the 4-position of the phenyl ring.
  • Impact: Increased steric bulk may hinder receptor binding compared to the parent compound.
  • Molecular Formula: C₁₁H₁₄ClNO₄S; MW: 291.75 g/mol .
N-(Methylsulfonyl)-N-phenyl-D-alanine
  • Key Difference: No halogen substituent on the phenyl ring.
  • Impact: Reduced electron-withdrawing effects compared to chlorine, possibly decreasing stability or receptor interaction. Lower molecular weight (C₁₀H₁₃NO₄S; MW: 259.3 g/mol) .

Variations in Sulfonyl Group or Core Structure

(N-(3-Trifluoromethyl)benzenesulfonyl)alanine
  • Key Difference : Trifluoromethyl (-CF₃) substituent on the benzene ring; sulfonyl group directly attached to the ring.
  • Impact :
    • The -CF₃ group is highly electronegative and lipophilic, which may enhance metabolic stability but reduce solubility.
    • Structural divergence (sulfonyl vs. methylsulfonyl) alters electronic and steric properties .
  • Molecular Formula: C₁₀H₁₀F₃NO₄S; MW: 305.25 g/mol (estimated).
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide
  • Key Difference : Methoxybenzenesulfonamide replaces the methylsulfonyl-alanine backbone.
  • Impact :
    • The sulfonamide group may confer different biological activities, such as enzyme inhibition (e.g., carbonic anhydrase).
    • Methoxy group increases electron-donating capacity, contrasting with chlorine’s electron-withdrawing nature .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₀H₁₂ClNO₄S 277.73 3-chlorophenyl, methylsulfonyl Drug discovery, enzyme inhibition
N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-ala C₁₀H₁₂FNO₄S ~261.1 3-fluorophenyl Targeted therapies, improved solubility
N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine C₁₁H₁₄ClNO₄S 291.75 3-chloro-4-methylphenyl Enhanced lipophilicity for CNS drugs
(N-(3-Trifluoromethyl)benzenesulfonyl)alanine C₁₀H₁₀F₃NO₄S ~305.25 3-trifluoromethyl, benzenesulfonyl Metabolic stability in agrochemicals

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature in the parent compound may enhance binding to electron-rich biological targets compared to fluorine or methyl analogs .
  • Synthetic Challenges: Methylsulfonyl-alanine derivatives require precise control during sulfonylation to avoid byproducts, as noted in synthesis protocols for related compounds .

Biological Activity

N-(3-chlorophenyl)-N-(methylsulfonyl)alanine is a synthetic amino acid derivative notable for its unique structural features, including a chlorophenyl group and a methylsulfonyl moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in therapeutic applications.

  • Chemical Formula : C10_{10}H12_{12}ClNO4_4S
  • Molecular Weight : 307.75 g/mol
  • Functional Groups :
    • Chlorophenyl group enhances reactivity
    • Methylsulfonyl group serves as a leaving group in chemical reactions

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound may modulate enzyme activities and influence cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.
  • Receptor Interaction : It may bind to specific receptors, influencing downstream signaling pathways related to cell growth and apoptosis.

Enzyme Inhibition Assays

Recent studies have explored the inhibitory effects of this compound on COX-1 and COX-2 enzymes. These assays are critical for evaluating the compound's anti-inflammatory potential.

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)Selectivity Ratio
This compound69.5683.68Higher than Meloxicam
Meloxicam56.4357.14Reference

The results indicate that this compound exhibits a higher selectivity for COX-1 compared to COX-2, suggesting potential therapeutic applications in conditions where COX-1 inhibition is beneficial.

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in human dermal fibroblasts, indicating its potential as an anti-inflammatory agent.
  • Anticancer Potential : Preliminary investigations into the compound's cytotoxicity against various cancer cell lines revealed promising results, with lower IC50_{50} values compared to standard chemotherapeutics, suggesting a role in cancer therapy.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a building block for more complex molecules in drug design. Its ability to form amide bonds makes it particularly useful for synthesizing peptide-based therapeutics.

Q & A

Q. Methodological Tables

Table 1: Example Crystallographic Parameters (Hypothetical)

ParameterValueReference
Space groupP21/nP2_1/n (monoclinic)
Unit cell (Å)a=11.1a = 11.1, b=4.9b = 4.9, c=21.5c = 21.5
Hydrogen bondsO\cdotsH–N (2.89 Å)

Table 2: Synthetic Optimization Steps

StepReaction ConditionYield (%)Purity (HPLC)
1Sulfonylation (0°C, 2 h)7592
2Column chromatography6899
3Recrystallization (EtOH/H2_2O)6099.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
Reactant of Route 2
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine

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